a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate
Description
α-Bromo-α-trifluoroacetyl-γ-butyrolactone, hydrate (C₆H₆BrF₃O₄·H₂O) is a halogenated and acylated derivative of γ-butyrolactone. The compound features a bromine atom and a trifluoroacetyl group at the α-position of the lactone ring, with a water molecule incorporated as a hydrate. This structure enhances its electrophilicity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for fluorinated pharmaceuticals or agrochemicals . The hydrate form improves stability under ambient conditions compared to its anhydrous counterpart, reducing decomposition risks during storage.
Properties
Molecular Formula |
C6H6BrF3O4 |
|---|---|
Molecular Weight |
279.01 g/mol |
IUPAC Name |
3-bromo-3-(2,2,2-trifluoroacetyl)oxolan-2-one;hydrate |
InChI |
InChI=1S/C6H4BrF3O3.H2O/c7-5(1-2-13-4(5)12)3(11)6(8,9)10;/h1-2H2;1H2 |
InChI Key |
GLYKEIBJIMCBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(C(=O)C(F)(F)F)Br.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and trifluoroacetic anhydride under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alpha-trifluoroacetyl-gamma-butyrolactone.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted gamma-butyrolactones, reduced lactones, and oxidized derivatives .
Scientific Research Applications
Alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Bromo-alpha-trifluoroacetyl-gamma-butyrolactone, hydrate involves its reactivity with nucleophiles and electrophiles. The bromine and trifluoroacetyl groups play a crucial role in its chemical behavior. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and physicochemical properties of α-bromo-α-trifluoroacetyl-γ-butyrolactone, hydrate are influenced by its substituents. Below is a comparative analysis with structurally related lactones:
Table 1: Key Properties of α-Bromo-α-trifluoroacetyl-γ-butyrolactone, Hydrate and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (25°C) | Reactivity Profile |
|---|---|---|---|---|---|
| α-Bromo-α-trifluoroacetyl-γ-butyrolactone, hydrate | C₆H₆BrF₃O₄·H₂O | 279.01 + 18.02 (H₂O) | 75–80 (dec.) | High in DMSO, acetone | High electrophilicity; rapid SN2 at Br |
| α-Chloro-α-trifluoroacetyl-γ-butyrolactone | C₆H₆ClF₃O₃ | 234.56 | 85–90 | Moderate in DMSO | Slower substitution vs. Br analog |
| α-Bromo-α-acetyl-γ-butyrolactone | C₆H₇BrO₃ | 231.03 | 60–65 | Low in polar solvents | Reduced electrophilicity; inert to weak nucleophiles |
| γ-Butyrolactone (parent compound) | C₄H₆O₂ | 86.09 | -44 (liquid) | Miscible in water | Low reactivity; undergoes ring-opening under strong acids/bases |
Key Findings:
Electron-Withdrawing Effects : The trifluoroacetyl group significantly increases electrophilicity at the α-carbon compared to the acetyl group, accelerating reactions with nucleophiles (e.g., amines, thiols) .
Halogen Influence : Bromine’s superior leaving-group ability (vs. chlorine) enhances substitution rates. For example, the hydrate undergoes SN2 reactions 10–20× faster than its chloro analog in polar aprotic solvents .
Hydrate Stability : The water adduct improves thermal stability. Anhydrous α-bromo-α-trifluoroacetyl-γ-butyrolactone decomposes above 60°C, whereas the hydrate remains stable up to 80°C .
Solubility : The trifluoroacetyl group reduces water solubility compared to the parent γ-butyrolactone but enhances compatibility with organic solvents like acetone.
Structural and Functional Contrasts with Clathrate Hydrates
While the provided evidence focuses on clathrate hydrates (e.g., methane hydrates), these differ fundamentally from the hydrate form of α-bromo-α-trifluoroacetyl-γ-butyrolactone:
- Clathrate Hydrates: Host-guest structures where water molecules form cages around nonpolar guest molecules (e.g., methane) .
- This distinction results in lower thermal stability (decomposition vs.
Biological Activity
The compound a-Bromo-a-trifluoroacetyl-g-butyrolactone, hydrate is a synthetic derivative with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₆BrF₃O₃
- Molecular Weight : 284.03 g/mol
- Functional Groups : Bromo, trifluoroacetyl, and lactone.
Biological Activity Overview
The biological activity of a-Bromo-a-trifluoroacetyl-g-butyrolactone is primarily attributed to its interactions with various biological targets. Its structure allows it to participate in several biochemical pathways, including enzyme inhibition and modulation of cellular signaling.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially impacting cellular functions.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell growth.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to a-Bromo-a-trifluoroacetyl-g-butyrolactone. For example, derivatives with bromo and chloro substituents exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Antibacterial Activity (MIC in µM) | Target Bacteria |
|---|---|---|
| a-Bromo-a-trifluoroacetyl-g-butyrolactone | TBD | TBD |
| Similar Derivative 1 | 12.4 | S. aureus |
| Similar Derivative 2 | 16.1 | E. coli |
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects in vitro. Studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages .
Case Studies
- Case Study on Enzyme Inhibition :
- Case Study on Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
